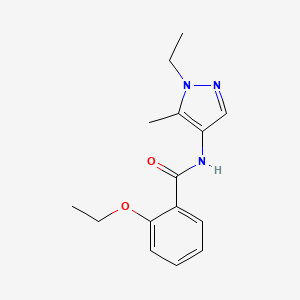
2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide typically involves the condensation of a substituted benzoic acid with an amine under specific reaction conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green, rapid, and efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound may involve large-scale reactions using similar condensation techniques. The use of robust and reusable catalysts, along with optimized reaction conditions, ensures high efficiency and cost-effectiveness in the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Kv2.1 ion channels, which are involved in regulating neuronal excitability and apoptosis . By inhibiting these channels, the compound can prevent cell death and provide neuroprotection in conditions such as ischemic stroke.
Comparison with Similar Compounds
2-ethoxy-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide can be compared with other benzamide derivatives, such as:
2-ethoxy-5-isobutyramido-N-1-substituted benzamide: Known for its selective inhibition of Kv2.1 channels and neuroprotective effects.
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide: Another benzamide derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit Kv2.1 channels, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-ethoxy-N-(1-ethyl-5-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-18-11(3)13(10-16-18)17-15(19)12-8-6-7-9-14(12)20-5-2/h6-10H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
SVEDKLHAPDVYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=CC=C2OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















